molecular formula C21H21N3O3S2 B2996644 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1021132-91-1

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2996644
CAS No.: 1021132-91-1
M. Wt: 427.54
InChI Key: QNQLTVQEXDCQFI-UHFFFAOYSA-N
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Description

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound belonging to the imidazole class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves multiple steps:

  • Formation of 2-phenyl-4-(phenylsulfonyl)-1H-imidazole: : This intermediate can be prepared via a condensation reaction between benzil, ammonium acetate, and benzenesulfonyl chloride under suitable conditions.

  • Thioetherification: : The imidazole intermediate reacts with a thiol reagent to introduce the thiol group.

  • Pyrrolidinyl Substitution: : The final step involves the substitution of the remaining reactive site with pyrrolidine, forming the desired compound.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized conditions for higher yield and purity. The use of catalysts and controlled environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized by strong oxidizing agents to introduce oxygen functionalities.

  • Reduction: : Reduction reactions can remove sulfonyl groups or other substituents.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the phenyl or imidazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenation with NBS (N-Bromosuccinimide) for electrophilic substitution; sodium ethoxide for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Removal or alteration of functional groups to simpler compounds.

  • Substitution: : Introduction of new functional groups or elements into the aromatic rings.

Scientific Research Applications

Chemistry

Used as a catalyst in organic reactions due to its unique structure.

Biology

Potential application as a bioactive molecule in enzyme inhibition studies.

Medicine

Explored for potential therapeutic uses, particularly in targeting certain molecular pathways in disease.

Industry

Utilized in materials science for developing advanced materials with specific properties.

Mechanism of Action

Mechanism

The compound interacts with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Molecular Targets and Pathways

Targets include key enzymes involved in metabolic pathways or receptors crucial for cell signaling, impacting various biological processes.

Comparison with Similar Compounds

Unique Characteristics

Compared to similar imidazole derivatives, this compound's incorporation of both a sulfonyl and thiol group provides unique reactivity and binding properties.

Similar Compounds

  • 2-phenyl-4-(phenylsulfonyl)-1H-imidazole

  • 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)ethanol

  • 1-(pyrrolidin-1-yl)-2-phenyl-4-(phenylsulfonyl)-1H-imidazole

Each of these similar compounds shares structural similarities but differs in specific substituents that modify their chemical and biological properties.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-18(24-13-7-8-14-24)15-28-20-21(29(26,27)17-11-5-2-6-12-17)23-19(22-20)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQLTVQEXDCQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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